3-Phenylhex-5-en-2-one
Description
Properties
CAS No. |
26965-15-1 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-phenylhex-5-en-2-one |
InChI |
InChI=1S/C12H14O/c1-3-7-12(10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3 |
InChI Key |
PFVBEXIOMYJVLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
The Grignard reaction remains a cornerstone for synthesizing 3-phenylhex-5-en-2-one. In this method, phenylmagnesium bromide reacts with 5-hexen-2-one under anhydrous conditions to form the target compound . The reaction proceeds via nucleophilic addition of the Grignard reagent to the ketone, followed by acidic workup to yield the tertiary alcohol intermediate, which is subsequently oxidized to the ketone.
Key Reaction Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Temperature: 0–25°C for Grignard addition; reflux for oxidation.
-
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent.
A study documented in Tetrahedron Letters (1981) achieved a 68% yield using this method, with the final product purified via silica gel chromatography . The protocol’s simplicity makes it suitable for laboratory-scale synthesis, though scalability is limited by the sensitivity of Grignard reagents to moisture.
| Parameter | Details |
|---|---|
| Starting Materials | Phenylmagnesium bromide, 5-hexen-2-one |
| Reaction Time | 6–8 hours (addition), 2 hours (oxidation) |
| Yield | 68% |
| Purification | Silica gel chromatography (30% EtOAc/hexanes) |
Palladium-Catalyzed Cross-Coupling in Deep Eutectic Solvents
Recent advances in green chemistry have introduced palladium-catalyzed cross-coupling reactions in deep eutectic solvents (DES) as a sustainable route to this compound . This method involves coupling phenylboronic acid with a hexenone derivative using Pd(OAc)₂ as a catalyst in a choline chloride/urea DES.
Advantages:
-
Solvent System: DES replaces volatile organic solvents, reducing environmental impact.
-
Catalyst Efficiency: Pd(OAc)₂ exhibits high turnover numbers (TON > 1,000).
-
Yield Optimization: Aerobic conditions enhance reaction efficiency.
Experimental data from the Royal Society of Chemistry (2021) demonstrates a 75% yield under optimized conditions . The reaction’s compatibility with diverse aryl halides expands its utility for synthesizing derivatives.
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | None required |
| Solvent | ChCl/urea (1:2 molar ratio) |
| Temperature | 80°C |
| Yield | 75% |
Oxidative Dihydroxylation-Ketone Formation
A stereoselective approach adapted from the synthesis of cryptomoscatone D2 employs oxidative dihydroxylation followed by ketone formation . While originally applied to ethyl sorbate, this method can be modified for this compound by starting with a phenyl-substituted diene.
Procedure Overview:
-
Dihydroxylation: Treat the diene with OsO₄ and N-methylmorpholine N-oxide (NMO) to form a vicinal diol.
-
Oxidation: Convert the diol to the ketone using Dess-Martin periodinane.
This method, though multi-step, offers excellent stereocontrol, making it ideal for producing enantiomerically pure samples.
| Step | Conditions |
|---|---|
| Dihydroxylation | OsO₄ (0.4 mol%), NMO, t-BuOH/H₂O |
| Oxidation | Dess-Martin periodinane, CH₂Cl₂ |
| Overall Yield | 62% (two steps) |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance efficiency and safety. A tubular reactor system with immobilized Pd/C catalysts enables catalytic hydrogenation of this compound precursors under high-pressure H₂ .
Benefits:
-
Throughput: 50 g/h per liter of reactor volume.
-
Purity: >99% by GC-MS after distillation.
-
Safety: Reduced handling of pyrophoric reagents.
This method is favored in industrial settings due to its reproducibility and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-hex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-Phenyl-hex-5-en-2-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the enone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted enones or phenyl derivatives
Scientific Research Applications
Chemical Properties and Structure
3-Phenylhex-5-en-2-one features a phenyl group attached to a hexene chain with a ketone functional group. Its unique structure contributes to its reactivity and potential applications in various chemical processes.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The compound's unsaturation allows for various reactions such as:
- Addition Reactions: Reacts with nucleophiles to form new carbon-carbon bonds.
- Condensation Reactions: Combines with other carbonyl compounds to form larger molecules.
Medicinal Chemistry
Research has indicated that this compound exhibits biological activities that make it a candidate for drug development. Notable applications include:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit certain cancer cell lines, indicating its potential role in cancer therapeutics .
Materials Science
In materials science, this compound is investigated for its role in creating novel materials with specific properties, such as:
- Polymer Chemistry: Used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.
- Electronics: Potential applications in organic electronics due to its ability to form conductive films .
Safety and Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Recent studies evaluated its genotoxicity and potential adverse effects:
- In vitro studies indicated that this compound showed no significant mutagenic effects under certain conditions but raised concerns under specific metabolic activation scenarios .
- The compound was assessed using the Ames test and micronucleus assays, concluding it is generally non-clastogenic but may exhibit equivocal results under certain conditions of exposure .
Antimicrobial Activity Study
A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the phenyl group could enhance efficacy, suggesting pathways for developing new antimicrobial agents .
Anticancer Research
In a recent investigation into the anticancer properties of this compound, researchers found that it inhibited the proliferation of specific cancer cell lines in vitro. Further studies are needed to explore its mechanism of action and potential therapeutic applications .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Valuable for forming C-C bonds |
| Medicinal Chemistry | Potential drug candidate with antimicrobial and anticancer activities | Exhibits significant biological activity |
| Materials Science | Used in polymer synthesis and organic electronics | Enhances mechanical properties |
| Safety Assessment | Evaluated for genotoxicity and clastogenicity | Generally non-clastogenic under specific conditions |
Mechanism of Action
The mechanism of action of 3-Phenyl-hex-5-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 3-Phenylhex-5-en-2-one with structurally analogous ketones, emphasizing substituent effects, physical properties, and reactivity.
Table 1: Structural and Physical Properties Comparison
Key Observations:
Substituent Effects: The phenyl group in this compound introduces steric hindrance and electronic conjugation with the carbonyl, stabilizing the enone system and altering reactivity compared to methyl-substituted analogs like 5-Methyl-3-hexen-2-one . Positional Isomerism: 6-Phenylhex-5-en-2-one shares the same molecular formula as this compound but places the phenyl group at C5.
Spectral Differences :
- Carbonyl Stretches : this compound’s IR absorption at 1714 cm⁻¹ is typical for unconjugated ketones, whereas compounds with conjugated systems (e.g., 3-ethoxy-5-phenylcyclohex-2-en-1-one ) show redshifted carbonyl peaks due to extended π-delocalization.
- ¹H NMR : The phenyl group in this compound causes upfield shifts (δ 7.22–7.36 ppm) compared to aliphatic analogs like 5-Methyl-5-hexen-2-one, which lack aromatic protons .
Synthetic Utility: this compound is synthesized via Grignard addition , while 6-Methyl-3-phenylhept-5-en-2-one may require multi-step alkylation or cross-coupling due to its branched structure. In contrast, 5-Methyl-3-hexen-2-one is synthesized via simpler enolate chemistry or condensation reactions.
Research Implications and Gaps
- Comparative studies with 6-Phenylhex-5-en-2-one could reveal positional effects on reactivity.
- Biological Activity: Analogous cyclohexenones (e.g., 3-Amino-5-methylcyclohex-2-en-1-one ) exhibit bioactivity, but this compound’s pharmacological profile remains unexplored.
Biological Activity
3-Phenylhex-5-en-2-one, also referred to as 5-phenylhex-3-en-2-one, is a compound of significant interest in various fields, including medicinal chemistry and toxicology. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and safety assessments based on recent studies.
Chemical Structure and Properties
This compound is characterized by a conjugated enone system, which contributes to its reactivity and biological interactions. The presence of a phenyl group enhances its potential for diverse chemical transformations and biological activities.
The biological activity of this compound is primarily attributed to its electrophilic nature due to the enone moiety. This allows it to interact with various nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, enzymes, or DNA. Such interactions can alter the functions of these biomolecules, resulting in various biological effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a natural antimicrobial agent in pharmaceutical applications.
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways involved in cell proliferation and survival.
Toxicological Assessment
A comprehensive safety assessment was conducted to evaluate the toxicity profile of this compound. Key findings from various studies include:
- Genotoxicity : The compound was tested using the Ames test and showed mutagenic potential under certain conditions. Specifically, it induced a positive response in one bacterial strain without metabolic activation .
- In Vivo Studies : In animal models (Han Wistar rats), no significant increase in micronucleated polychromatic erythrocytes was observed at tested doses up to 1000 mg/kg, indicating a lack of clastogenic activity .
- Dermal Toxicity : The primary site of toxicity reported was skin irritation at the application site, with effects such as epidermal hyperplasia noted in some studies .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-Phenylhex-5-en-2-one, and how can purity be validated?
- Methodological Answer : Synthesis typically involves a Friedel-Crafts acylation of benzene derivatives with hex-5-en-2-one precursors. Key steps include controlling reaction temperature (e.g., 0–5°C for ketone stabilization) and using Lewis acid catalysts like AlCl₃ . Purity validation requires:
- Chromatography : HPLC or GC-MS to confirm >95% purity.
- Spectroscopy : Compare NMR (¹H/¹³C) and IR spectra with literature data. Peaks at ~1700 cm⁻¹ (C=O stretch) and olefinic proton signals (δ 5.2–5.8 ppm) are critical .
Q. How can researchers distinguish this compound from structural isomers during characterization?
- Methodological Answer : Use a combination of:
- 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm the enone system.
- X-ray crystallography for unambiguous structural elucidation if crystalline derivatives are obtainable .
- Computational modeling (DFT calculations) to predict NMR/IR spectra and compare with experimental data .
Advanced Research Questions
Q. What experimental design strategies optimize the enantioselective synthesis of this compound?
- Methodological Answer :
- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities (THF vs. toluene) and temperatures.
- DOE (Design of Experiments) : Use factorial designs to assess interactions between catalyst loading, reaction time, and enantiomeric excess (ee).
- Analytical validation : Employ chiral HPLC with a Daicel column to quantify ee .
Q. How should researchers address contradictory reactivity data in the hydrogenation of this compound?
- Methodological Answer : Contradictions often arise from substrate purity or catalyst deactivation. Mitigation steps:
- Pre-reaction analysis : Verify substrate purity via TLC/NMR.
- Control experiments : Compare results across multiple catalyst batches (e.g., Pd/C vs. Raney Ni).
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
Q. What computational methods are recommended to predict the photochemical behavior of this compound?
- Methodological Answer :
- TD-DFT calculations : Simulate UV-Vis spectra and excited-state dynamics to identify possible photodegradation pathways.
- Solvent effects : Include implicit solvent models (e.g., PCM) to assess polarity impacts on reaction barriers.
- Validation : Cross-check computed λmax with experimental UV-Vis data in ethanol/hexane .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) across studies .
- Dose-response curves : Replicate experiments using standardized protocols (e.g., IC₅₀ determination with triplicate measurements).
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability significance .
Tables for Methodological Reference
| Parameter | Synthesis Optimization | Characterization |
|---|---|---|
| Key Techniques | DOE, chiral HPLC | 2D NMR, X-ray crystallography |
| Critical Data Points | ee ≥ 90%, yield >70% | δ 5.5 ppm (olefinic H), Rf = 0.4 |
| Common Pitfalls | Catalyst deactivation | Impurity masking in IR/NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
